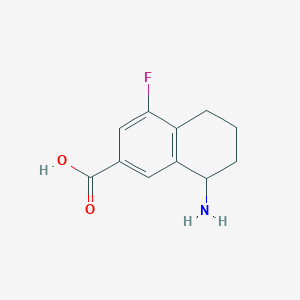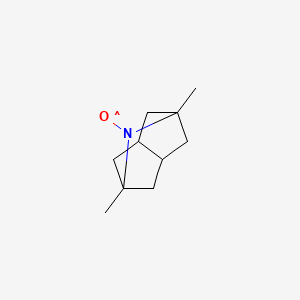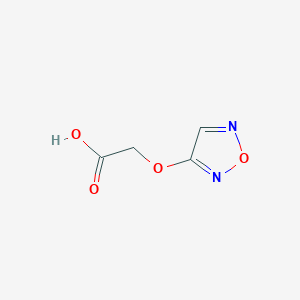![molecular formula C17H10Cl2N4S B12977650 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12977650.png)
7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core fused with a pyridine ring and substituted with chlorobenzyl and chloro groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the annulation of a thiazole ring onto a pyridine derivative, followed by the introduction of the chlorobenzyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperatures can range from room temperature to elevated temperatures, depending on the specific steps involved .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and are conducted in solvents like DMF or THF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerase I, by binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential candidate for anticancer therapy. Additionally, the compound’s ability to interact with various receptors and proteins contributes to its diverse biological activities .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyridine core and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their enzyme inhibitory activities and are studied for their potential in cancer treatment.
Thiazolo[5,4-b]pyridines: These compounds also possess a thiazole-pyridine structure and are investigated for their PI3kα inhibitory activity.
Uniqueness: 7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorobenzyl and chloro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C17H10Cl2N4S |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
7-chloro-5-[6-[(2-chlorophenyl)methyl]pyridin-2-yl]-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-2-1-4-10(12)8-11-5-3-7-13(21-11)16-22-15(19)14-17(23-16)20-9-24-14/h1-7,9H,8H2 |
InChI Key |
VFHIFILMJOXIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CC=C2)C3=NC4=C(C(=N3)Cl)SC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


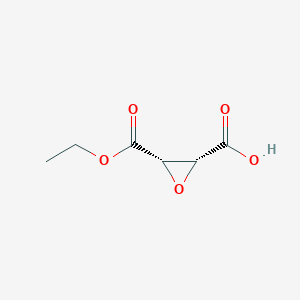

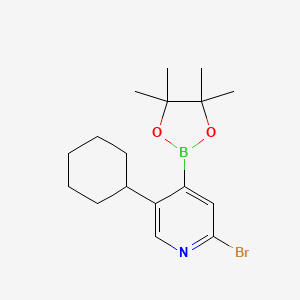
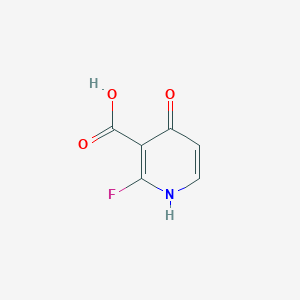
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B12977585.png)
![(5-Oxaspiro[3.5]nonan-8-yl)methanamine](/img/structure/B12977612.png)
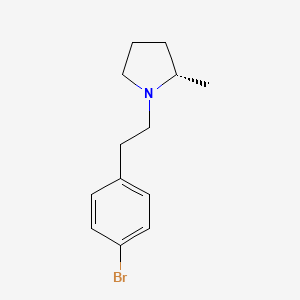
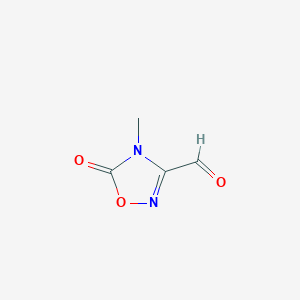
![ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12977628.png)
